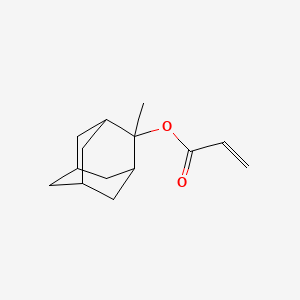

2-Methyl-2-adamantyl acrylate

Cat. No. B1589717

Key on ui cas rn:

249562-06-9

M. Wt: 220.31 g/mol

InChI Key: YRPLSAWATHBYFB-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06344582B1

Procedure details

Into a reaction vessel were charged 2.1 liters of methyl isobutyl ketone, 665.2 g (4.0 mol) of 2-methyl-2-adamantanol and 607.29 g (6.0 mol) of triethylamine, and their temperature was elevated to 60° C. under stirring. To the mixture, a solution prepared by dissolving 434.55 g (4.8 mol) of acryloyl chloride in 0.4 liter of methyl isobutyl ketone was added dropwise. At the end of the dropwise addition, the temperature was reached about 80° C. with the reaction heat. The mixture was kept at 80° C. for 2 hours with stirring to complete the reaction. After cooling, 64.02 g (2.0 mol) of methanol was added dropwise to deactivate the unreacted acryloyl chloride while keeping the temperature below 40° C. Then, 3.3 liters of water was added thereto to wash the mixture, followed by separation of the mixture into layers. Thereafter, 2.8 liters of a saturated aqueous sodium chloride solution was added to the organic layer to wash it again, and the mixture was separated into layers. To the organic layer after separation was added 204 g of active carbon “Carborafin” manufactured by Takeda Chemical Industries, Ltd. and stirred for 1 hour. The mixture was filtered thereafter and the residue was washed with 2 liters of methyl isobutyl ketone. The filtrate and the washing effluents were combined and concentrated at a bath temperature of 45° C. to obtain 886.17 g of crude 2-methyl-2-adamantyl acrylate.

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][C:2]1([OH:12])[CH:9]2[CH2:10][CH:5]3[CH2:6][CH:7]([CH2:11][CH:3]1[CH2:4]3)[CH2:8]2.C(N(CC)CC)C.[C:20](Cl)(=[O:23])[CH:21]=[CH2:22].CO>C(C(C)=O)C(C)C.O>[C:20]([O:12][C:2]1([CH3:1])[CH:3]2[CH2:11][CH:7]3[CH2:6][CH:5]([CH2:10][CH:9]1[CH2:8]3)[CH2:4]2)(=[O:23])[CH:21]=[CH2:22]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

434.55 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C=C)(=O)Cl

|

|

Name

|

|

|

Quantity

|

0.4 L

|

|

Type

|

solvent

|

|

Smiles

|

C(C(C)C)C(=O)C

|

Step Two

|

Name

|

|

|

Quantity

|

64.02 g

|

|

Type

|

reactant

|

|

Smiles

|

CO

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C=C)(=O)Cl

|

Step Four

|

Name

|

|

|

Quantity

|

665.2 g

|

|

Type

|

reactant

|

|

Smiles

|

CC1(C2CC3CC(CC1C3)C2)O

|

|

Name

|

|

|

Quantity

|

607.29 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)N(CC)CC

|

|

Name

|

|

|

Quantity

|

2.1 L

|

|

Type

|

solvent

|

|

Smiles

|

C(C(C)C)C(=O)C

|

Step Five

|

Name

|

|

|

Quantity

|

3.3 L

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

under stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was elevated to 60° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

To the mixture, a solution prepared

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added dropwise

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

At the end of the dropwise addition

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was reached about 80° C. with the reaction

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

heat

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

with stirring

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reaction

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After cooling

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the temperature below 40° C

|

WASH

|

Type

|

WASH

|

|

Details

|

to wash the mixture

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

followed by separation of the mixture into layers

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Thereafter, 2.8 liters of a saturated aqueous sodium chloride solution was added to the organic layer

|

WASH

|

Type

|

WASH

|

|

Details

|

to wash it again

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the mixture was separated into layers

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

To the organic layer after separation

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added 204 g of active carbon “Carborafin”

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

and stirred for 1 hour

|

|

Duration

|

1 h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The mixture was filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

the residue was washed with 2 liters of methyl isobutyl ketone

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated at a bath temperature of 45° C.

|

Outcomes

Product

Details

Reaction Time |

2 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C=C)(=O)OC1(C2CC3CC(CC1C3)C2)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 886.17 g | |

| YIELD: CALCULATEDPERCENTYIELD | 100.6% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |